molecular formula C24H45N6O4P B6313917 1-Butyl-3-methylimidazolium phosphate CAS No. 817574-92-8

1-Butyl-3-methylimidazolium phosphate

Cat. No.: B6313917
CAS No.: 817574-92-8
M. Wt: 512.6 g/mol
InChI Key: NWIICCMMNLMQMY-UHFFFAOYSA-K
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Description

1-Butyl-3-methylimidazolium phosphate (often abbreviated as [BMIM][PO₄]) is an ionic liquid (IL) composed of a 1-butyl-3-methylimidazolium cation and a phosphate-based anion. The term "phosphate" here may refer to different derivatives, including dibutyl phosphate ([DBP]⁻) or the simple phosphate ion ([PO₄]³⁻), depending on the synthesis method and application. For instance, 1-butyl-3-methylimidazolium dibutyl phosphate ([BMIM][DBP]) is a well-characterized IL with a molecular formula of C₁₆H₃₃N₂O₄P and a molecular weight of 348.42 g/mol. It exhibits high thermal stability (>300°C), low volatility, and excellent solubility in organic and aqueous media, making it suitable for advanced separation processes and green chemistry applications .

[BMIM][DBP] has been extensively studied for its role in supported ionic liquid membranes (SILMs) for selective lignin and monosaccharide separation, demonstrating superior stability and efficiency compared to polymeric alternatives . Meanwhile, [BMIM][PO₄] (with the unmodified phosphate anion) has been applied in liquid-phase microextraction (LPME) techniques due to its tunable hydrophilicity and extraction efficiency .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H15N2.H3O4P/c3*1-3-4-5-10-7-6-9(2)8-10;1-5(2,3)4/h3*6-8H,3-5H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIICCMMNLMQMY-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45N6O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-methylimidazolium phosphate can be synthesized through a reaction between 1-butyl-3-methylimidazolium bromide and phosphoric acid. The reaction typically involves mixing the two reactants in a suitable solvent, such as acetonitrile, and allowing the reaction to proceed at room temperature. The resulting product is then purified through techniques such as recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and purification can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylimidazolium phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds .

Mechanism of Action

The mechanism by which 1-butyl-3-methylimidazolium phosphate exerts its effects is primarily through its ability to act as a solvent and catalyst. The ionic nature of the compound allows it to interact with various molecular targets, facilitating reactions and enhancing solubility. The phosphate group can participate in hydrogen bonding and coordination with metal ions, further influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

The properties and applications of [BMIM][PO₄] derivatives vary significantly depending on the anion. Below is a comparative analysis with other imidazolium-based ILs:

Anion-Dependent Physicochemical Properties

Ionic Liquid Anion Thermal Stability Viscosity (mPa·s) Surface Tension (mN/m) Key Applications Toxicity (LD₅₀ in Rats)
[BMIM][DBP] Dibutyl phosphate >300°C High (~500) Not reported SILMs, lignin separation Not reported
[BMIM][PF₆] Hexafluorophosphate ~150°C Moderate (~270) ~45.1 Desulfurization, catalysis 300–980 ppm
[BMIM][BF₄] Tetrafluoroborate ~250°C Low (~154) ~38.4 CO₂ conversion, solvent extraction Not reported
[BMIM][Br] Bromide >300°C High (~700) Not reported Aqueous two-phase systems Not reported
[MMIM][DMP] Dimethyl phosphate >250°C Moderate (~200) Not reported Textile regeneration Not reported
Key Observations:
  • Thermal Stability : [BMIM][DBP] and [BMIM][Br] exhibit the highest thermal stability (>300°C), making them suitable for high-temperature processes. In contrast, [BMIM][PF₆] decomposes near 150°C, limiting its use in extreme conditions .
  • Toxicity : [BMIM][PF₆] shows significant toxicity (LD₅₀: 300–980 ppm), whereas toxicity data for phosphate-based ILs like [BMIM][DBP] and [MMIM][DMP] are scarce, highlighting a research gap .
  • Surface Tension : [BMIM][PF₆] and [BMIM][BF₄] have lower surface tensions (~45 and 38 mN/m, respectively), enhancing their utility in solvent extraction and interfacial processes .

Application-Specific Performance

Separation Efficiency :
  • [BMIM][DBP] in SILMs achieves >90% lignin recovery from biomass, outperforming ultrafiltration membranes .
  • [BMIM][PF₆] removes >80% sulfur compounds from fuels via oxidative extraction but requires post-treatment due to toxicity .
Phase Behavior :
  • [BMIM][Br] forms aqueous two-phase systems (ATPS) with potassium phosphate, enabling protein and biomolecule separation .
  • [BMIM][PO₄] in LPME extracts phenolic compounds with >95% efficiency, though its hydrophilicity limits compatibility with nonpolar analytes .

Environmental and Economic Considerations

  • Reusability : [BMIM][PF₆] and [BMIM][BF₄] can be recycled ≥5 times without efficiency loss, whereas [BMIM][DBP] degrades after 3 cycles in SILMs .
  • Cost : Phosphate-based ILs ([BMIM][DBP], [MMIM][DMP]) are more expensive to synthesize (~$500/g) than bromide or tetrafluoroborate derivatives (\sim$100/g) .

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